Defined HLA-A*02:01-Restricted Epitope vs. Undefined Antigen Pools for T-Cell Assay Specificity
The Topoisomerase II-alpha-b (828-836) peptide serves as a defined HLA-A*02:01-restricted epitope, enabling the detection of antigen-specific T-cells with high precision. It has been identified by mass spectrometry as a naturally presented peptide on HLA-A2 molecules in ovarian cancer cells, and validated as a target for HLA-A2-restricted CTLs [1]. In contrast, using undefined antigen pools like full-length protein or cell lysates introduces multiple unknown epitopes, making it impossible to quantify or characterize a specific T-cell response. This defined nature is the basis for its use in functional assays like ELISPOT and MHC tetramer staining [2].
| Evidence Dimension | Number of distinct T-cell populations activated |
|---|---|
| Target Compound Data | 1 (single, defined population of T-cells specific to the FLYDDNQRV epitope) |
| Comparator Or Baseline | Undefined (e.g., full-length TOP2A protein or cell lysate) |
| Quantified Difference | >1 (multiple, undefined populations) |
| Conditions | In vitro T-cell stimulation assays (e.g., ELISPOT, intracellular cytokine staining) |
Why This Matters
This specificity is fundamental for quantifying a distinct immune response, a requirement for reproducible T-cell monitoring in clinical studies and vaccine development.
- [1] Ramakrishna, V., et al. (2003). Naturally occurring peptides associated with HLA-A2 in ovarian cancer cell lines identified by mass spectrometry are targets of HLA-A2-restricted cytotoxic T cells. International Immunology, 15(6), 751-763. View Source
- [2] JPT Peptide Technologies. (2025). Human DNA topoisomerase 2-alpha 828-836, FLYDDNQRV - Product Specifications. View Source
